

# Application Note: Quantification of Sterigmatocystin using LC-MS/MS

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## Compound of Interest

Compound Name: Sterigmatocystine

Cat. No.: B7765566

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sterigmatocystin (STC) is a mycotoxin that serves as a precursor in the biosynthesis of aflatoxins.[1] Produced by various species of *Aspergillus*, it can contaminate a wide range of agricultural commodities, including cereals, grains, nuts, spices, and cheese.[1][2] Due to its potential carcinogenic, mutagenic, and teratogenic properties, sensitive and reliable methods for its quantification are crucial for food safety and risk assessment.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of sterigmatocystin due to its high sensitivity, selectivity, and robustness. This application note provides a detailed protocol and quantitative data for the analysis of sterigmatocystin in various matrices using LC-MS/MS.

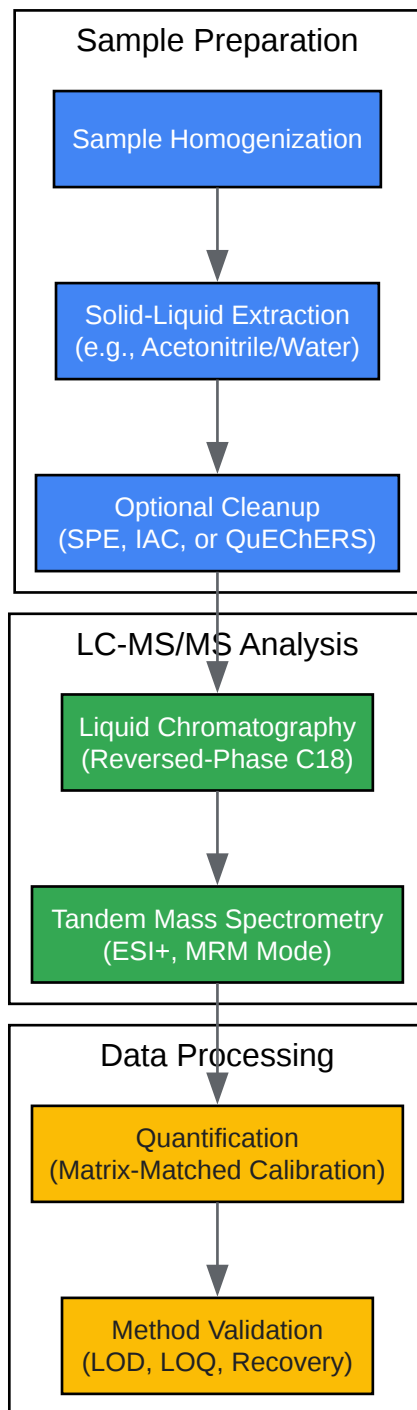
## Data Presentation

### Table 1: Quantitative Performance of LC-MS/MS Methods for Sterigmatocystin Quantification

Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Linearity (µg/kg)	Reference
Cereals and Feed	-	1	98-99	2.03 - 10.14	
Wheat	-	< 0.5	> 97	0.5 - 100	
Pig Urine	-	0.1 (ng/mL)	> 60	-	
Cheese	-	1.0	-	1.0 - 100 (ng/L)	
Brown Rice, Wheat	0.02-0.03	0.05-0.09	86-102	-	
Corn	-	-	92-98	4 - 50	

## Experimental Workflow

## LC-MS/MS Workflow for Sterigmatocystin Quantification

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Caption: Experimental workflow for sterigmatocystin analysis.

## Experimental Protocols

### Sample Preparation

A generic and robust sample preparation protocol is crucial for accurate quantification. The "dilute-and-shoot" approach after a solid-liquid extraction is a common and high-throughput method. For complex matrices or when lower detection limits are required, a cleanup step using Solid Phase Extraction (SPE), Immunoaffinity Columns (IAC), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is recommended.

#### a. Solid-Liquid Extraction (General Protocol)

- Weigh 5-25 g of the homogenized sample into a falcon tube.
- Add 20-100 mL of extraction solvent (e.g., acetonitrile/water 80:20, v/v).
- Vortex or shake vigorously for 30-60 minutes.
- Centrifuge the extract at a high speed (e.g., >4000 g) for 5-10 minutes.
- Filter the supernatant through a 0.22  $\mu\text{m}$  filter.
- The extract can be directly injected ("dilute-and-shoot") or subjected to a cleanup step.

#### b. Immunoaffinity Column (IAC) Cleanup

IACs provide high specificity and result in cleaner extracts, which can reduce matrix effects.

- Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
- Pass the diluted extract through the immunoaffinity column at a slow flow rate.
- Wash the column with water or PBS to remove unbound matrix components.
- Elute the sterigmatocystin with a suitable solvent, such as methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a solvent compatible with the LC mobile phase.

## Liquid Chromatography (LC)

Reversed-phase chromatography using a C18 column is the most common approach for the separation of sterigmatocystin.

- Column: C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm I.D., 1.8-5  $\mu$ m particle size).
- Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium acetate/formate.
- Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
- Gradient Elution: A typical gradient starts with a high percentage of aqueous mobile phase, ramping up to a high percentage of organic mobile phase to elute sterigmatocystin.
- Flow Rate: 0.3 - 0.8 mL/min.
- Injection Volume: 5 - 50  $\mu$ L.
- Column Temperature: 30 - 40  $^{\circ}$ C.

## Tandem Mass Spectrometry (MS/MS)

Electrospray ionization in positive mode (ESI+) is commonly used for the detection of sterigmatocystin. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Source Temperature: 120 - 150  $^{\circ}$ C.
- Desolvation Temperature: 350 - 450  $^{\circ}$ C.
- MRM Transitions: The selection of precursor and product ions is crucial for specificity. Commonly used transitions for sterigmatocystin should be optimized for the specific instrument.

- Collision Energy: This parameter needs to be optimized for each transition to achieve the best fragmentation and signal intensity.

## Method Validation

The analytical method should be validated to ensure its performance. Key validation parameters include:

- Linearity: Assessed by analyzing a series of calibration standards at different concentrations.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response.
- Accuracy and Precision: Evaluated by analyzing spiked samples at different concentration levels. Recoveries between 80-120% and relative standard deviations (RSDs) below 20% are generally considered acceptable.
- Matrix Effects: Should be evaluated to determine if co-eluting compounds from the sample matrix suppress or enhance the analyte signal. The use of matrix-matched calibration or stable isotope-labeled internal standards can mitigate matrix effects.

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## References

- 1. Analytical methodologies for the determination of sterigmatocystin in food and current concentration levels [explorationpub.com]
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- 3. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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